molecular formula C16H10F16O3S B1305855 1H,1H,9H-Perfluorononyl p-toluenesulfonate CAS No. 864-23-3

1H,1H,9H-Perfluorononyl p-toluenesulfonate

Cat. No.: B1305855
CAS No.: 864-23-3
M. Wt: 586.3 g/mol
InChI Key: PMXVBJFBLLGPKO-UHFFFAOYSA-N
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Description

1H,1H,9H-Perfluorononyl p-toluenesulfonate is a synthetic chemical compound with the molecular formula C16H10F16O3S. It belongs to the family of perfluoroalkyl sulfonates, which are known for their unique properties such as high thermal stability, chemical resistance, and surfactant characteristics . This compound is often used in various industrial and scientific applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1H,1H,9H-Perfluorononyl p-toluenesulfonate typically involves the reaction of perfluorononyl alcohol with p-toluenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process . The reaction conditions, including temperature and solvent choice, are crucial for achieving high yields and purity.

Industrial production methods may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and scalability. The use of high-purity starting materials and stringent control of reaction parameters are essential to produce the compound on a large scale.

Chemical Reactions Analysis

1H,1H,9H-Perfluorononyl p-toluenesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, nucleophiles such as amines or thiols, and oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

1H,1H,9H-Perfluorononyl p-toluenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1H,1H,9H-Perfluorononyl p-toluenesulfonate exerts its effects is primarily related to its surfactant properties. The perfluoroalkyl group provides hydrophobic characteristics, while the sulfonate group imparts hydrophilic properties, allowing the compound to reduce surface tension and stabilize emulsions. This dual functionality makes it effective in various applications where surface activity is required .

Comparison with Similar Compounds

1H,1H,9H-Perfluorononyl p-toluenesulfonate can be compared with other perfluoroalkyl sulfonates such as:

The uniqueness of this compound lies in its specific chain length and balance of hydrophobic and hydrophilic properties, making it suitable for specialized applications where other perfluoroalkyl sulfonates may not be as effective.

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F16O3S/c1-7-2-4-8(5-3-7)36(33,34)35-6-10(19,20)12(23,24)14(27,28)16(31,32)15(29,30)13(25,26)11(21,22)9(17)18/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXVBJFBLLGPKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379936
Record name 1H,1H,9H-Perfluorononyl p-toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864-23-3
Record name 1H,1H,9H-Perfluorononyl p-toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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